RK-682, Streptomyces sp.

Vue d'ensemble

Description

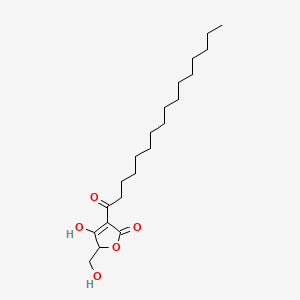

TAN 1364B est un analogue de l'acide tétronique isolé à partir d'espèces de Streptomyces. Il est connu pour sa capacité à inhiber les protéines tyrosine phosphatases, la phospholipase A2, l'héparinase et la protéase du VIH-1 . Le composé a une formule moléculaire de C21H36O5 et un poids moléculaire de 368,5 .

Applications De Recherche Scientifique

TAN 1364B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of tetronic acid derivatives.

Biology: TAN 1364B is used to study the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways.

Medicine: The compound is investigated for its potential therapeutic applications in treating diseases related to phosphatase dysregulation, such as cancer and diabetes.

Mécanisme D'action

Target of Action

RK-682, a compound produced by Streptomyces sp., primarily targets protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling processes, including cell growth and differentiation .

Mode of Action

RK-682 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes that are regulated by protein tyrosine phosphorylation .

Biochemical Pathways

The biochemical pathways affected by RK-682 involve the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can alter these pathways, potentially leading to changes in cell growth and differentiation . Additionally, RK-682 has been found to inhibit other enzymes such as phospholipase A2, heparinase, and HIV-1 protease .

Pharmacokinetics

It’s known that rk-682 is a potent inhibitor of ptps, suggesting that it can effectively interact with its targets within the cell .

Result of Action

The molecular and cellular effects of RK-682’s action primarily involve changes in the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can disrupt these processes, potentially leading to altered cell growth and differentiation . Moreover, RK-682’s ability to inhibit other enzymes like phospholipase A2, heparinase, and HIV-1 protease suggests that it may have additional cellular effects .

Analyse Biochimique

Biochemical Properties

RK-682 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases such as LMW-PTP, CDC25B, and PTP1B . These enzymes are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction. RK-682 interacts with these enzymes by binding to their active sites, thereby preventing the dephosphorylation of tyrosine residues on target proteins . This inhibition leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cell function.

Cellular Effects

RK-682 has been shown to influence various cellular processes, including cell cycle progression and apoptosis . By inhibiting protein tyrosine phosphatases, RK-682 can block the G1/S transition of the cell cycle, leading to cell cycle arrest . Additionally, RK-682 has been reported to enhance levels of phosphotyrosine in cells, which can impact cell signaling pathways and gene expression . These effects on cellular signaling and gene expression can ultimately influence cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of RK-682 involves its binding to the active sites of protein tyrosine phosphatases, thereby inhibiting their activity . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, leading to an accumulation of phosphorylated proteins . The binding interactions between RK-682 and protein tyrosine phosphatases are critical for its inhibitory effects. Additionally, RK-682 can form aggregates in solution, which may further influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RK-682 can change over time due to its stability and degradation. RK-682 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro studies have shown that RK-682 can maintain its inhibitory effects on protein tyrosine phosphatases over extended periods, leading to sustained changes in cellular signaling and function . The degradation of RK-682 over time can impact its efficacy and the observed cellular effects.

Dosage Effects in Animal Models

The effects of RK-682 in animal models can vary with different dosages. At lower doses, RK-682 can effectively inhibit protein tyrosine phosphatases without causing significant toxicity . At higher doses, RK-682 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where the inhibitory effects of RK-682 become more pronounced at specific dosage levels .

Metabolic Pathways

RK-682 is involved in metabolic pathways related to protein tyrosine phosphorylation and dephosphorylation . By inhibiting protein tyrosine phosphatases, RK-682 can alter the balance of phosphorylated and dephosphorylated proteins, impacting various metabolic processes . The interaction of RK-682 with enzymes such as LMW-PTP, CDC25B, and PTP1B can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, RK-682 is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of RK-682, influencing its activity and function . The distribution of RK-682 within cells can also impact its inhibitory effects on protein tyrosine phosphatases and other target proteins .

Subcellular Localization

The subcellular localization of RK-682 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . RK-682 can localize to areas where protein tyrosine phosphatases are active, allowing it to effectively inhibit their activity . The localization of RK-682 within cells can also impact its interactions with other biomolecules and its overall efficacy as an inhibitor .

Méthodes De Préparation

TAN 1364B est synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide tétronique. La voie de synthèse implique généralement l'acylation de l'acide tétronique avec du chlorure d'hexadécanoyle en conditions basiques pour produire l'acide 3-hexadécanoyl-5-hydroxyméthyltétronique . Le composé peut également être isolé à partir d'espèces de Streptomyces par des processus de fermentation . Les méthodes de production industrielle impliquent l'optimisation de ces voies synthétiques pour obtenir des rendements et une pureté élevés.

Analyse Des Réactions Chimiques

TAN 1364B subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle dans TAN 1364B peuvent être oxydés pour former des cétones ou des aldéhydes correspondants.

Réduction : Le groupe carbonyle dans la chaîne hexadécanoyle peut être réduit pour former des alcools.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés. Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés ou réduits de TAN 1364B.

4. Applications de la recherche scientifique

TAN 1364B a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés de l'acide tétronique.

Biologie : TAN 1364B est utilisé pour étudier l'inhibition des protéines tyrosine phosphatases, qui jouent un rôle crucial dans les voies de signalisation cellulaire.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation des phosphatases, comme le cancer et le diabète.

5. Mécanisme d'action

TAN 1364B exerce ses effets en inhibant les protéines tyrosine phosphatases. Il se lie au site actif de ces enzymes, empêchant la déphosphorylation des résidus de tyrosine sur les protéines cibles. Cette inhibition perturbe les voies de signalisation cellulaire, conduisant à des fonctions cellulaires modifiées . Le composé forme également des agrégats en solution et se lie aux surfaces protéiques, ce qui renforce encore son activité inhibitrice .

Comparaison Avec Des Composés Similaires

TAN 1364B est similaire à d'autres dérivés de l'acide tétronique, tels que RK-682 et CI 010. il est unique dans sa capacité à inhiber un éventail plus large d'enzymes, notamment la phospholipase A2 et la protéase du VIH-1. Cette activité inhibitrice à large spectre fait de TAN 1364B un composé précieux pour la recherche et les applications thérapeutiques.

Composés similaires

- RK-682

- CI 010

- Acide 3-hexadécanoyl-5-hydroxyméthyltétronique

Propriétés

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

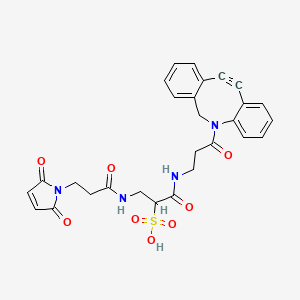

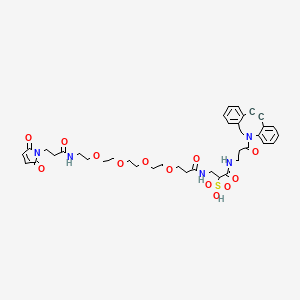

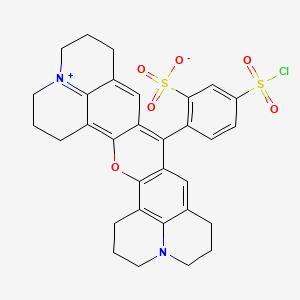

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)

![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)